N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide
Overview
Description
N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide: is an organic compound characterized by the presence of a chlorobenzyl group attached to a hydroxy-dimethylpropanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide typically begins with 2-chlorobenzyl chloride and 3-hydroxy-2,2-dimethylpropanoic acid.
Reaction Steps:
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Drug Development: Potential use in the development of new therapeutic agents targeting specific biological pathways.
Industry:
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide may act as an inhibitor of specific enzymes, affecting metabolic pathways.
Receptor Binding: Potential to interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
- N-(2-chlorobenzyl)-2-hydroxy-2,2-dimethylpropanamide
- N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylbutanamide
Uniqueness:
- Functional Groups: The presence of both a hydroxy group and a chlorobenzyl group provides unique reactivity and potential for diverse applications.
- Biological Activity: The specific arrangement of functional groups may confer distinct biological activities compared to similar compounds.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-hydroxy-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-12(2,8-15)11(16)14-7-9-5-3-4-6-10(9)13/h3-6,15H,7-8H2,1-2H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJXCDFCKPEPHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(=O)NCC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501348452 | |
Record name | N-[(2-Chlorophenyl)methyl]-3-hydroxy-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501348452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171569-37-2 | |
Record name | N-[(2-Chlorophenyl)methyl]-3-hydroxy-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501348452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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